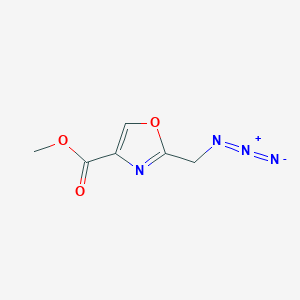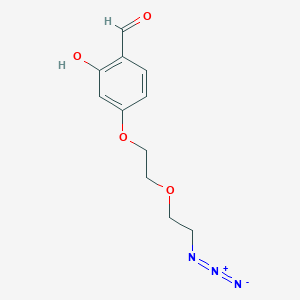
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid
Vue d'ensemble
Description
Pyridin-2-yl and pyrazol-4-yl are both important structures in medicinal chemistry, often found in biologically active compounds . They are part of many heterocyclic compounds with potential biological activities.
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like 1H NMR . For instance, the 1H NMR of ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate was reported in one study .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve various synthetic methods to thiophene derivatives, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the melting point and yield of ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate were reported in one study .
Applications De Recherche Scientifique
Coordination Chemistry and Properties
A comprehensive review by Boča, Jameson, and Linert (2011) delves into the chemistry and properties of compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and their complexes, highlighting the significance of such compounds in coordination chemistry. This review summarizes the preparation, properties, and complex compounds of the ligands, including their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. The study underscores the potential for further investigation into unknown analogues, suggesting that compounds with structures similar to "2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid" may have notable applications in coordination chemistry and material science (Boča, Jameson, & Linert, 2011).
Biomass Pyrolysis and Chemical Synthesis
Ponder and Richards (1994) reviewed studies on the mechanisms of pyrolysis of polysaccharides, focusing on the formation of key compounds like acetic acid through the pyrolytic pathways. This research is pertinent to understanding the chemical processes involved in biomass conversion and the potential applications of the resulting compounds in various industries, including energy and materials (Ponder & Richards, 1994).
Heterocyclic Compounds and Their Applications
The synthesis and bioevaluation of novel pyrazole compounds by Sheetal et al. (2018) review the importance of pyrazole derivatives in pharmaceutical and agrochemical industries. These compounds exhibit a range of biological activities, suggesting that "2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid" could have potential applications in the development of new drugs and agrochemicals (Sheetal et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-15-8-9(7-11(16)17)12(14-15)10-5-3-4-6-13-10/h3-6,8H,2,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUHUDIZCYWDTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Ethyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B1482703.png)
![6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1482706.png)




![{4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate](/img/structure/B1482714.png)
